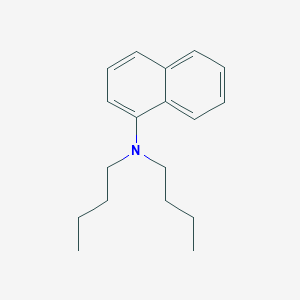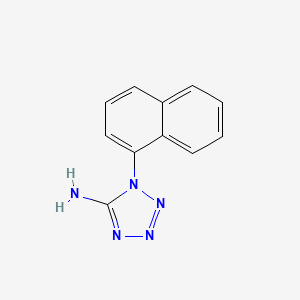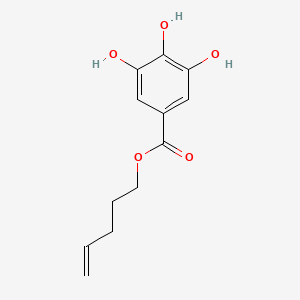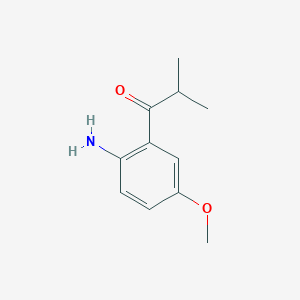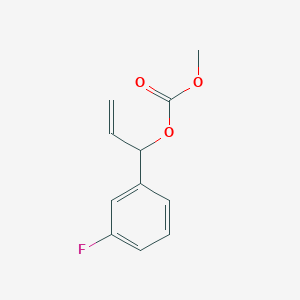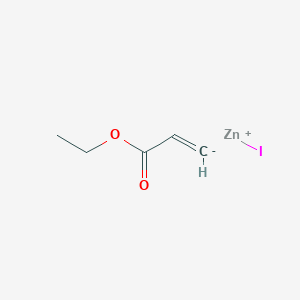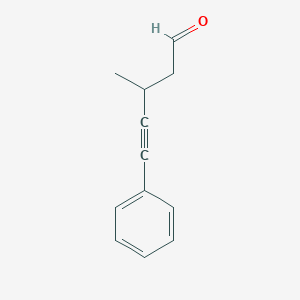![molecular formula C10H13NO4 B14253680 [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid CAS No. 394656-73-6](/img/structure/B14253680.png)
[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid: is an organic compound that features a pyrrole ring attached to a propyl chain, which is further connected to a propanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another approach includes the use of N-substituted pyrroles, which can be synthesized via the Paal-Knorr condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as minimizing waste and using environmentally friendly solvents, can be employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or propyl chain are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Pyrrolinones and other oxidized derivatives.
Reduction: Pyrrolidines.
Substitution: N-substituted pyrroles and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various functionalized pyrroles and related compounds .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable for the synthesis of polymers, resins, and other advanced materials .
Mécanisme D'action
The mechanism of action of [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Pyrrolone Derivatives: These compounds share the pyrrole ring structure and exhibit similar reactivity and applications.
Pyrrolidinone Derivatives: These compounds are structurally related and have comparable biological activities.
Pyrazole Derivatives: These compounds also contain a nitrogen-containing heterocycle and are used in similar research and industrial applications.
Uniqueness: [3-(1H-Pyrrol-1-yl)propyl]propanedioic acid is unique due to its specific combination of a pyrrole ring with a propyl chain and a propanedioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
394656-73-6 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
2-(3-pyrrol-1-ylpropyl)propanedioic acid |
InChI |
InChI=1S/C10H13NO4/c12-9(13)8(10(14)15)4-3-7-11-5-1-2-6-11/h1-2,5-6,8H,3-4,7H2,(H,12,13)(H,14,15) |
Clé InChI |
VCQSFLUAINKBQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)CCCC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


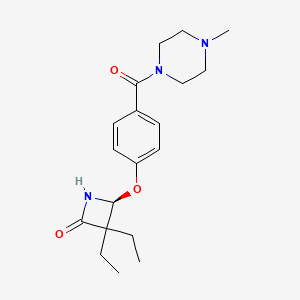
![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
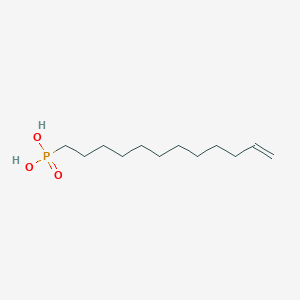

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
